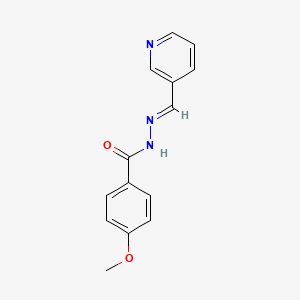

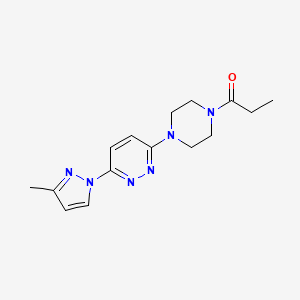

1-(2-methoxy-5-methylbenzyl)-3-nitro-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-methoxy-5-methylbenzyl)-3-nitro-1H-1,2,4-triazole, commonly known as MMNT, is a chemical compound that has been widely studied for its potential applications in scientific research. MMNT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

科学的研究の応用

Synthesis and Antibacterial/Antifungal Applications

Triazole derivatives have been synthesized through various chemical reactions and evaluated for their potential in antibacterial and antifungal applications. For instance, a study involved the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction. These compounds were tested against various strains of bacteria and fungi, demonstrating significant antimicrobial activities (V. Vo, 2020). Additionally, triazole-based Schiff bases and their metal complexes have shown high antibacterial and antifungal activity, suggesting their use in combating microbial infections (S. Sumrra et al., 2021).

Corrosion Inhibition

Newly synthesized triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds can offer high inhibition efficiency, protecting metal surfaces from corrosion (Ying Yan et al., 2017). This application is critical in industries where metal longevity and integrity are paramount.

Drug Design and Medicinal Chemistry

Triazole derivatives are noted for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The modification of triazole structures has led to the synthesis of compounds with potential as therapeutic agents. For example, etodolac-based 1,2,4-triazole derivatives have been evaluated for their antimicrobial activity, showing potency against various bacterial strains (A. Shaik et al., 2020). Such research underscores the versatility of triazole derivatives in drug discovery and development.

特性

IUPAC Name |

1-[(2-methoxy-5-methylphenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-8-3-4-10(18-2)9(5-8)6-14-7-12-11(13-14)15(16)17/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRQRAPQBMCEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CN2C=NC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methyl-benzyl)-3-nitro-1H-[1,2,4]triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)